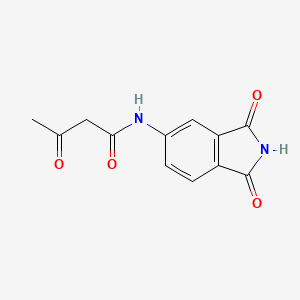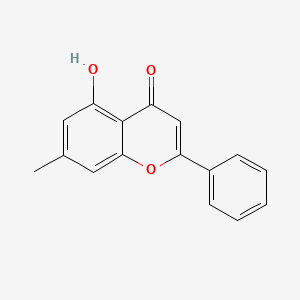
1-Methoxy-4-phenylisoquinolin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-phenylisoquinolin-5-ol is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This particular compound is characterized by the presence of a methoxy group at the first position, a phenyl group at the fourth position, and a hydroxyl group at the fifth position on the isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-phenylisoquinolin-5-ol can be synthesized through several methods. One common approach involves the use of benzamides and propargylic chlorides. The general procedure includes:
- Preparation of propargylic chlorides by reacting 4-phenylbut-3-yn-2-ol with carbon tetrachloride and triphenylphosphine.
- Coupling of benzamides with propargylic chlorides under reflux conditions to form isoquinoline derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield, purity, and cost-effectiveness, as well as ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-4-phenylisoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of quinones and ketones.
Reduction: Formation of dihydroisoquinolines.
Substitution: Formation of various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in antioxidative treatments.
Wirkmechanismus
The mechanism by which 1-Methoxy-4-phenylisoquinolin-5-ol exerts its effects is primarily related to its antioxidative properties. The compound can quench free radicals through proton affinity, consistent with the sequential proton loss electron transfer (SPLET) mechanism . This involves the disruption of O–H bonds, making it effective in neutralizing reactive oxygen species (ROS) and preventing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
5-Hydroxy-8-methoxy-4-phenylisoquinolin-1(2H)-one: Another isoquinolone alkaloid with similar structural features and antioxidative properties.
Viridicatol: An alkaloidal quinolone with potent antioxidative potential.
Uniqueness: 1-Methoxy-4-phenylisoquinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
656233-86-2 |
|---|---|
Molekularformel |
C16H13NO2 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
1-methoxy-4-phenylisoquinolin-5-ol |
InChI |
InChI=1S/C16H13NO2/c1-19-16-12-8-5-9-14(18)15(12)13(10-17-16)11-6-3-2-4-7-11/h2-10,18H,1H3 |
InChI-Schlüssel |
RNUADAUTJSLYIJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


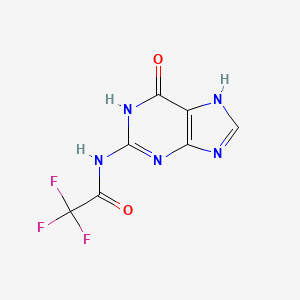

![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)
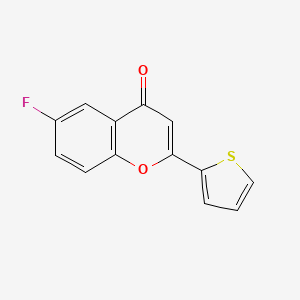

![8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11866525.png)
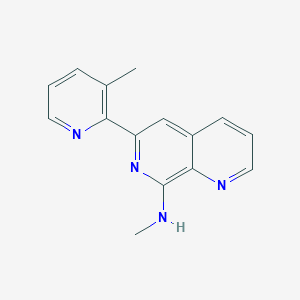
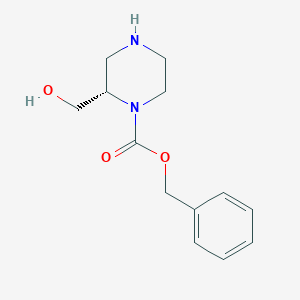
![2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile](/img/structure/B11866539.png)

![6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11866558.png)
